molecular formula C20H18O4 B600611 Neorautenol

Neorautenol

Cat. No.: B600611
M. Wt: 322.4 g/mol
InChI Key: OGFFMQWYZCTXCM-KXBFYZLASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neorautenol is a natural compound belonging to the group of phytoalexins, which are antimicrobial substances produced by plants in response to stress factors such as fungal or bacterial invasion. It has shown potent inhibitory activity against cancer cells, including MDA-MB-231 breast cancer cells . This compound inhibits the production of proinflammatory cytokines and chemokines, such as tumor necrosis factor-α, by inhibiting the NF-κB pathway .

Chemical Reactions Analysis

Neorautenol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may have varying biological activities.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its activity.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with others, leading to the formation of analogs with different properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically analogs of this compound with modified biological activities .

Scientific Research Applications

Neorautenol has several scientific research applications, including:

Mechanism of Action

Neorautenol exerts its effects by inhibiting the NF-κB pathway, which is involved in the production of proinflammatory cytokines and chemokines . This inhibition is due to a decrease in IκB degradation and an increase in its phosphorylation. The compound also induces apoptotic cell death by inhibiting ERK phosphorylation . These molecular targets and pathways are crucial for its anticancer and antimicrobial activities.

Properties

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

(2R,10R)-17,17-dimethyl-3,12,16-trioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4(9),5,7,14,18,20-heptaen-6-ol

InChI

InChI=1S/C20H18O4/c1-20(2)6-5-11-7-14-17(9-16(11)24-20)22-10-15-13-4-3-12(21)8-18(13)23-19(14)15/h3-9,15,19,21H,10H2,1-2H3/t15-,19-/m0/s1

InChI Key

OGFFMQWYZCTXCM-KXBFYZLASA-N

SMILES

CC1(C=CC2=CC3=C(C=C2O1)OCC4C3OC5=C4C=CC(=C5)O)C

Isomeric SMILES

CC1(C=CC2=CC3=C(C=C2O1)OC[C@@H]4[C@H]3OC5=C4C=CC(=C5)O)C

Canonical SMILES

CC1(C=CC2=CC3=C(C=C2O1)OCC4C3OC5=C4C=CC(=C5)O)C

Synonyms

(-)-Neorautenol;  (7aR,12aS)-7a,12a-Dihydro-3,3-dimethyl-3H,7H-benzofuro[3,2-c]pyrano[3,2-g][1]benzopyran-10-ol

Origin of Product

United States

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